

Application Notes and Protocols for the Characterization of 5-Bromoquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromoquinolin-4-ol

Cat. No.: B1343798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of **5-Bromoquinolin-4-ol** (CAS No. 723283-89-4). The detailed protocols are intended to assist researchers in the characterization of this and structurally related quinolinone derivatives.

Compound Information

Property	Value
IUPAC Name	5-bromo-1H-quinolin-4-one
Synonyms	5-Bromo-4-hydroxyquinoline
CAS Number	723283-89-4
Molecular Formula	C ₉ H ₆ BrNO
Molecular Weight	224.05 g/mol
Structure	

Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of **5-Bromoquinolin-4-ol**. This includes spectroscopic methods for structural confirmation and

chromatographic and thermal analysis for purity and stability assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **5-Bromoquinolin-4-ol** by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Quantitative Data (Representative)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5	br s	1H	N-H
~8.2	d	1H	H2
~7.8	d	1H	H8
~7.6	dd	1H	H6
~7.4	t	1H	H7
~6.5	d	1H	H3

Experimental Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromoquinolin-4-ol** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard 1D proton.

- Number of Scans: 16-32.
- Spectral Width: -2 to 16 ppm.
- Temperature: 298 K.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).

2.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

Quantitative Data (Representative)

Chemical Shift (δ) ppm	Assignment
~175	C4
~140	C8a
~138	C2
~132	C6
~128	C7
~125	C4a
~122	C8
~118	C5
~110	C3

Experimental Protocol

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.

- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Pulse Program: Proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Number of Scans: 1024-4096 (or more, as needed for signal-to-noise).
 - Spectral Width: 0 to 200 ppm.
 - Temperature: 298 K.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **5-Bromoquinolin-4-ol**, confirming its elemental composition.

Quantitative Data

The mass spectrum of a related compound, 5-bromoquinoline, shows molecular ion peaks at m/z 208 (M) and 210 (M+2)[1]. Due to the presence of the bromine atom, **5-Bromoquinolin-4-ol** is expected to exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units.

m/z (relative intensity)	Assignment
223/225 (~1:1)	[M+H] ⁺
222/224 (~1:1)	[M] ⁺

Experimental Protocol

- Sample Preparation: Dissolve a small amount of **5-Bromoquinolin-4-ol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
- Acquisition Parameters:
 - Ionization Mode: Positive ESI.
 - Mass Range: 50-500 m/z.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V.
- Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and their isotopic distribution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of **5-Bromoquinolin-4-ol** and for separating it from any impurities. The following is a general reversed-phase HPLC method that can be optimized.

Quantitative Data (Representative)

Parameter	Value
Retention Time	~5-10 min (dependent on exact conditions)
Purity	>98% (as determined by peak area)

Experimental Protocol

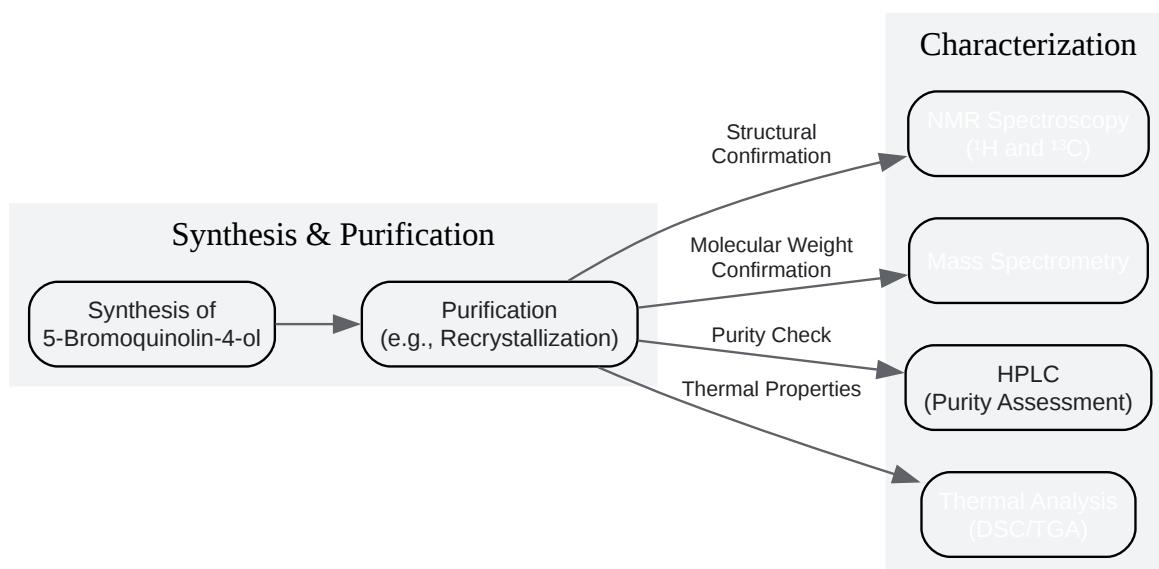
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm.
 - Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
A representative gradient could be:
 - 0-5 min: 20% B
 - 5-25 min: 20-80% B
 - 25-30 min: 80% B
 - 30-31 min: 80-20% B
 - 31-35 min: 20% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Prepare a 1 mg/mL solution of **5-Bromoquinolin-4-ol** in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis: Integrate the peak corresponding to **5-Bromoquinolin-4-ol** and calculate the purity based on the relative peak area.

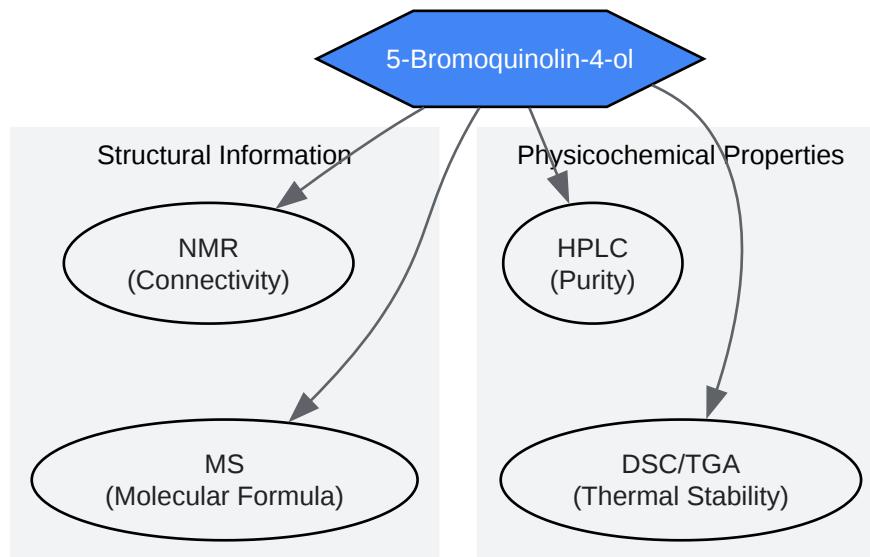
Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of **5-Bromoquinolin-4-ol**, including its melting point, thermal stability, and decomposition profile.

Quantitative Data


A related compound, 6-Bromoquinolin-4-ol, has a reported melting point of 283 °C[2]. The thermal properties of **5-Bromoquinolin-4-ol** are expected to be in a similar range.

Technique	Parameter	Representative Value
DSC	Melting Point (Onset)	~280-290 °C
TGA	Decomposition Temperature (Onset)	>300 °C


Experimental Protocol

- Instrumentation: A calibrated DSC and TGA instrument.
- Sample Preparation: Accurately weigh 3-5 mg of **5-Bromoquinolin-4-ol** into an aluminum pan.
- DSC Method:
 - Temperature Program: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min.
 - Atmosphere: Nitrogen purge at 50 mL/min.
- TGA Method:
 - Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.
 - Atmosphere: Nitrogen purge at 50 mL/min.
- Data Analysis: Determine the melting point from the onset of the endothermic peak in the DSC thermogram. Determine the decomposition temperature from the onset of weight loss in the TGA thermogram.

Visualizations

[Click to download full resolution via product page](#)

Caption: Overall experimental workflow for the synthesis and characterization of **5-Bromoquinolin-4-ol**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the analytical techniques and the information obtained for **5-Bromoquinolin-4-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromoquinoline | 4964-71-0 [chemicalbook.com]
- 2. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 5-Bromoquinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343798#analytical-techniques-for-the-characterization-of-5-bromoquinolin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com